![molecular formula C17H17ClN2O2 B2830032 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide CAS No. 736977-31-4](/img/structure/B2830032.png)
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a chloroacetamido group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and chloroacetamido groups. For example, the chlorine atom in the chloroacetamido group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general properties that might be relevant for this compound include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel derivatives based on benzamide and acetamide frameworks, which are evaluated for their antimicrobial activities. For instance, the synthesis of new thiazole and pyrazole derivatives, incorporating the benzothiophene moiety, has shown promising antimicrobial properties (Gouda et al., 2010). Similarly, the development of new thiourea derivatives, including benzamides with varied substituents, has been explored for their potent anti-pathogenic activities, particularly against strains capable of forming biofilms, highlighting the relevance in combating antibiotic-resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
The exploration of benzamide-like compounds has led to the identification of novel anticonvulsant agents. A study on a series of 4-aminophenylacetamides demonstrated the relationship between the structural features of benzamide derivatives and their anticonvulsant efficacy, revealing that certain modifications can significantly enhance activity (Clark & Davenport, 1987).
Material Science Applications
In material science, the development of photoresponsive molecularly imprinted hydrogels utilizing azobenzene-containing monomers has been reported. These materials are designed for the photoregulated release and uptake of pharmaceuticals, showcasing the potential for controlled drug delivery systems that can be triggered by light (Gong, Wong, & Lam, 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various benzamide and phenylacetamide derivatives have been extensively studied for their potential as antimicrobial agents. Notably, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides were synthesized and showed broad-spectrum activity against several microorganisms, including drug-resistant strains, indicating their potential as new antimicrobial agents (Ertan et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)11-19-17(22)14-4-2-3-5-15(14)20-16(21)10-18/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLQZYINYAOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)
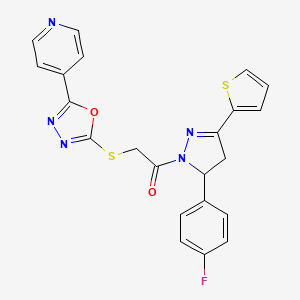
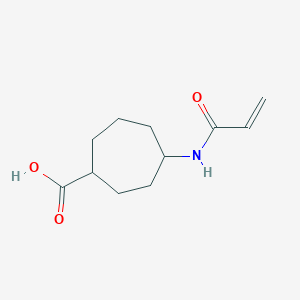
![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)


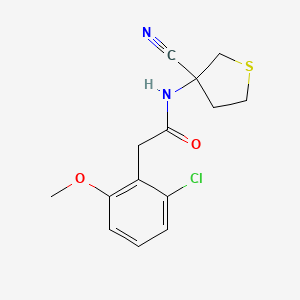
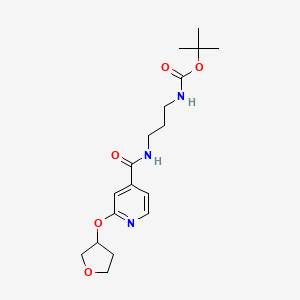
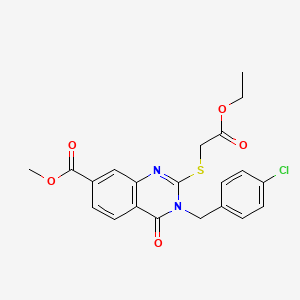

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B2829971.png)